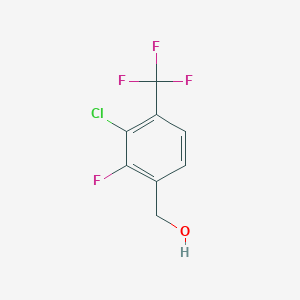

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

描述

属性

IUPAC Name |

[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBTNLECKKJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

This method involves reducing the corresponding aldehyde derivative using sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Dissolve 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde in methanol or ethanol.

- Add NaBH₄ gradually at 0–5°C, followed by stirring at room temperature for 4–6 hours.

- Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography.

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity | ≥98% (HPLC) |

| Reaction Time | 4–6 hours |

This method is cost-effective but requires careful control of reducing agents to avoid over-reduction.

Palladium-Catalyzed Formylation of Aryl Bromides

Adapted from US6462242B1, this two-step process involves formylation followed by reduction:

Step 1: Formylation

- React aryl bromide (e.g., 3-bromo-2-fluoro-4-(trifluoromethyl)benzene) with carbon monoxide and a formate (e.g., sodium formate) in the presence of a palladium catalyst (e.g., Pd/C) at 80–100°C.

Step 2: Reduction

- Reduce the resulting aldehyde intermediate using hydrogen gas (30–70 bar) at 60–120°C with a palladium catalyst.

- High selectivity for meta-substituted products.

- Suitable for industrial-scale production.

- Requires specialized equipment for high-pressure hydrogenation.

Halogenation and Nucleophilic Substitution

Based on CN114805041B, this route involves:

Step 1: Halogenation

- Treat a precursor (e.g., compound A) with FeCl₃ and chlorosuccinimide in acetonitrile at 50–60°C to introduce chlorine.

Step 2: Hydrogenation

Step 3: Diazotization and Substitution

Step 4: Nucleophilic Substitution

- Use lithium diisopropylamide (LDA) and DMF at -80°C to introduce the aldehyde group, followed by reduction to benzyl alcohol.

Industrial-Scale Synthesis

Industrial methods prioritize cost and scalability:

- Catalytic Systems : Pd/C or Raney nickel for hydrogenation.

- Solvents : Tetrahydrofuran (THF) or acetonitrile for improved solubility.

- Temperature Control : 0–5°C for exothermic steps to prevent side reactions.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Aldehyde Reduction | 75–85% | Moderate | Low | Low |

| Palladium Catalysis | 80–90% | High | High | High |

| Halogenation Route | 65–75% | Moderate | Medium | Very High |

Critical Considerations

- Purity Control : Residual palladium must be <10 ppm for pharmaceutical applications.

- Regioselectivity : Halogen positioning requires precise reaction conditions to avoid isomer formation.

- Environmental Impact : Hypophosphorous acid generates phosphorus waste, necessitating recycling protocols.

化学反应分析

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid

Reduction: Corresponding hydrocarbon

Substitution: Various substituted benzyl alcohol derivatives

科学研究应用

Organic Synthesis

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of complex organic molecules. Its unique halogen substituents facilitate various chemical reactions, including nucleophilic substitutions and reductions, enabling the formation of diverse derivatives that are crucial in pharmaceutical research.

Medicinal Chemistry

The compound has been explored for its potential therapeutic uses. Its structural characteristics allow it to interact with biological targets effectively:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.

- Enzyme Inhibition: The trifluoromethyl group enhances the compound's potency in inhibiting key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer.

- Binding Affinity: The specific arrangement of halogens improves binding affinity to various receptors or enzymes, enhancing biological efficacy compared to non-fluorinated analogs .

Materials Science

In industrial applications, this compound is utilized in the production of specialized materials such as:

- Polymers: It acts as a building block for creating polymers with unique properties.

- Coatings: The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings for various surfaces.

Case Study 1: Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit minimum inhibitory concentration (MIC) values as low as 1 µg/mL against certain bacterial strains. This suggests a promising avenue for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Enzyme Inhibition

Studies focusing on enzyme inhibition have shown that compounds containing the trifluoromethyl group can effectively inhibit enzymes critical in cancer metabolism. For instance, compounds similar to this compound have been noted to inhibit lactate dehydrogenase, a key enzyme in anaerobic respiration pathways .

作用机制

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of the chlorine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These substituents can affect the electron density of the benzene ring, making it more or less reactive towards certain reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological and chemical systems.

相似化合物的比较

Comparison with Structurally Similar Benzyl Alcohol Derivatives

Structural and Physical Properties

Key differences arise from substituent positions and electronic effects:

Reactivity in Key Reactions

Oxidation to Aldehydes

- Target Compound : Predicted to oxidize to 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with ~85% yield (based on analog data). The ortho-fluorine may slightly reduce efficiency by destabilizing the transition state.

- 4-Chloro-3-(trifluoromethyl)benzyl alcohol : Achieves >90% aldehyde yield under Pt@CHs catalysis due to optimal substituent positioning.

- 2-Chloro-4-(trifluoromethyl)benzyl alcohol : Lower yield (~88%) attributed to steric clash between ortho-Cl and catalyst surface.

Etherification

- Electron-withdrawing groups (e.g., -CF₃, -Cl) deactivate benzyl alcohols by stabilizing the carbocation intermediate. For example, 1-(4-(trifluoromethyl)phenyl)ethanol fails to undergo etherification due to strong deactivation.

- Target Compound : Expected low reactivity in etherification due to combined effects of -CF₃, -Cl, and -F.

生物活性

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural characteristics imparted by the trifluoromethyl and halogen substituents enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of:

- Chlorine (Cl) at the 3-position

- Fluorine (F) at the 2-position

- A trifluoromethyl group (CF₃) at the 4-position

This combination of substituents contributes to the compound's lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogen atoms enhance binding affinity, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

Case Study: Cell Viability Assays

In a study examining the cytotoxic effects of fluorinated benzyl alcohols, this compound exhibited an IC₅₀ value indicating effective inhibition of cell proliferation in malignant cells while showing minimal toxicity towards normal cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effective inhibition against various bacterial strains, including:

- Klebsiella planticola

- Pseudomonas aeruginosa

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 2-Methylimidazo[1,2-a]pyridine | Lacks halogen atoms | Lower reactivity | Base structure for comparison |

| 8-Chloro-2-methylimidazo[1,2-a]pyridine | Contains chlorine only | Moderate anticancer activity | Less reactive than dual halogenated |

| 3-Iodo-2-methylimidazo[1,2-a]pyridine | Contains iodine only | Moderate biological activity | Limited compared to dual halogenated |

The presence of both chlorine and trifluoromethyl groups significantly enhances the reactivity and biological activity compared to these similar compounds .

常见问题

Q. What are the recommended synthetic routes for preparing 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol in high purity for research purposes?

- Methodological Answer : A stepwise halogenation strategy is commonly employed. Begin with a benzyl alcohol precursor and sequentially introduce substituents using halogenating agents. For example:

Fluorination : Use [1,10-biphenyl]-4-yl-2-bromo-2,2-difluoroacetate (BBDFA) under Cu catalysis for selective fluorination .

Chlorination : Oxalyl chloride in the presence of catalytic DMF can introduce chlorine .

Trifluoromethylation : Chen’s reagent (methyl trifluorosulfonyldifluoroacetate) with Cu(0) catalysis allows trifluoromethyl group addition .

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR identifies the benzyl alcohol proton (δ 4.6–5.2 ppm) .

- X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClFO) .

- InChI Code : Cross-reference with the compound’s InChI key (e.g., 1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2) .

Q. What are the key challenges in maintaining the stability of this compound during storage and experimental procedures?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation of the benzyl alcohol group .

- Handling : Avoid exposure to oxidizing agents (e.g., peroxides) and acidic/basic conditions to minimize degradation .

- Stability Monitoring : Regular HPLC analysis tracks decomposition (e.g., aldehyde formation via oxidation) .

Q. How do electron-withdrawing substituents (Cl, F, CF) influence the reactivity of benzyl alcohol derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The CF and Cl groups deactivate the aromatic ring, reducing nucleophilicity. Fluorine’s inductive effect further polarizes the C–O bond in the benzyl alcohol, enhancing leaving-group ability .

- Reactivity Comparison : Electron-deficient substrates (e.g., this compound) may require harsher conditions (e.g., elevated temperatures, strong bases) compared to electron-rich analogs .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or elimination) during functionalization of this compound?

- Methodological Answer :

- Oxidation Prevention : Use mild oxidizing agents (e.g., TEMPO/NaClO) under controlled pH to selectively target the alcohol group without over-oxidation to ketones .

- Elimination Suppression : Employ bulky bases (e.g., DBU) in non-polar solvents (toluene) to favor substitution over β-elimination .

- Catalytic Optimization : Cu(0)/PhP systems enhance trifluoromethylation efficiency while minimizing side reactions .

Q. How can computational chemistry tools predict regioselectivity in electrophilic aromatic substitution for multi-substituted benzyl alcohols?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electron-rich sites susceptible to electrophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity (e.g., CF-directed substitution) .

- Benchmarking : Validate predictions against experimental outcomes (e.g., nitration or sulfonation patterns) .

Q. What experimental evidence supports proposed intermediates in transition-metal-catalyzed trifluoromethylation reactions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled benzyl alcohol to track oxygen transfer in intermediates .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., phosphonium intermediates) .

- Trapping Experiments : Add radical scavengers (e.g., BHT) to confirm/rule out radical pathways .

Q. How does the steric environment created by adjacent substituents (Cl, F, CF) affect catalytic efficiency in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric bulk around the reaction site .

- Catalyst Screening : Test Pd(0)/Ni(0) complexes with varying ligand sizes (e.g., PPh vs. XPhos) to optimize turnover .

- Case Study : Aryl iodides in trifluoromethylation show side reactions due to steric hindrance, whereas bromides remain inert .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。